molecular formula C20H19Br2P B1593032 (2-Bromoethyl)triphenylphosphonium bromide CAS No. 7301-93-1

(2-Bromoethyl)triphenylphosphonium bromide

Cat. No.: B1593032
CAS No.: 7301-93-1
M. Wt: 450.1 g/mol
InChI Key: ZHLVWYZWQPNQDQ-UHFFFAOYSA-M
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Description

(2-Bromoethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C20H19Br2P. It is a white to cream-colored crystalline powder that is commonly used as a reagent in organic synthesis. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of triphenylphosphine with 2-bromoethanol in the presence of a brominating agent. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (2-Bromoethyl)triphenylphosphonium bromide involves large-scale reactions with stringent control of reaction parameters to achieve high purity and yield. The process may include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)triphenylphosphonium bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form (2-bromoethyl)triphenylphosphine oxide.

  • Reduction: Reduction reactions can yield (2-bromoethyl)triphenylphosphonium hydride.

  • Substitution: Substitution reactions can lead to the formation of various substituted phosphonium salts.

Scientific Research Applications

(2-Bromoethyl)triphenylphosphonium bromide is widely used in scientific research due to its versatility. It is employed in organic synthesis, medicinal chemistry, and material science. The compound is used as a reagent in the Wittig reaction, which is a key method for the formation of carbon-carbon double bonds in organic compounds. Additionally, it is used in the synthesis of pharmaceutical intermediates and in the study of phosphorus-containing compounds.

Comparison with Similar Compounds

  • Triphenylphosphonium bromide

  • (2-Methoxyethyl)triphenylphosphonium bromide

Properties

IUPAC Name

2-bromoethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVWYZWQPNQDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623408
Record name (2-Bromoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7301-93-1
Record name Phosphonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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